4-(4-Methylphenyl)cinnoline
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Overview
Description
4-(4-Methylphenyl)cinnoline is a heterocyclic aromatic compound that features a cinnoline core substituted with a 4-methylphenyl group. This compound is part of the cinnoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a benzene ring fused to a pyridazine ring, with a methyl group attached to the para position of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylphenyl)cinnoline typically involves the cyclization of appropriate precursors. One common method is the Borsche cinnoline synthesis, which involves the reaction of o-aminobenzophenone with hydrazine to form the cinnoline ring system. Another method includes the cyclization of 2-aminobenzophenone derivatives with hydrazine hydrate under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing catalysts and specific reaction conditions to enhance yield and purity. For example, metal-catalyzed reactions such as palladium-catalyzed cross-coupling can be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methylphenyl)cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield cinnoline-4-carboxylic acid derivatives, while reduction can produce various reduced cinnoline derivatives .
Scientific Research Applications
4-(4-Methylphenyl)cinnoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer, anti-inflammatory, and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)cinnoline involves its interaction with various molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. The compound may also interact with specific receptors and enzymes, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Quinoline: Another nitrogen-containing heterocycle with significant pharmacological activities.
Isoquinoline: Similar to quinoline but with a different nitrogen atom position.
Phthalazine: An isomer of cinnoline with nitrogen atoms at different positions.
Uniqueness: 4-(4-Methylphenyl)cinnoline is unique due to its specific substitution pattern and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile scaffold in drug discovery and development .
Properties
Molecular Formula |
C15H12N2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
4-(4-methylphenyl)cinnoline |
InChI |
InChI=1S/C15H12N2/c1-11-6-8-12(9-7-11)14-10-16-17-15-5-3-2-4-13(14)15/h2-10H,1H3 |
InChI Key |
PIRSHZSKTUPSIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=NC3=CC=CC=C32 |
Origin of Product |
United States |
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